molecular formula C25H27N3O5 B12466232 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B12466232
M. Wt: 449.5 g/mol
InChI Key: IXZOHGPZAQLIBH-UHFFFAOYSA-N
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Description

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is also referred to as CFT7455 and has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and disorders associated with angiogenesis .

Preparation Methods

The synthesis of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the reaction of 4-(morpholinomethyl)benzyl chloride with 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit angiogenesis by targeting cytokines such as tumor necrosis factor-alpha (TNF-α). This inhibition disrupts the formation of new blood vessels, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Similar compounds include other 4’-arylmethoxy isoindoline derivatives, such as:

These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials. The uniqueness of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its potent anti-angiogenic properties and its potential use in treating a variety of cancers and angiogenesis-related disorders .

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)

InChI Key

IXZOHGPZAQLIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

Origin of Product

United States

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